2,6-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C17H16N2O5S2 This compound is characterized by its benzamide structure, which is substituted with methoxy groups and a benzothiazole moiety
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the benzothiazole ring using methylsulfonyl chloride under basic conditions.
Coupling with 2,6-Dimethoxybenzoic Acid: The final step involves the coupling of the methylsulfonyl-substituted benzothiazole with 2,6-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
2,6-Dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Scientific Research Applications
2,6-Dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can be compared with other similar compounds, such as:
2,6-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide: This compound has a nitro group instead of a methylsulfonyl group, which affects its chemical reactivity and biological activity.
2,6-Dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide: This compound contains a piperazine ring, which can influence its pharmacokinetic properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N2O5S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-12-5-4-6-13(24-2)15(12)16(20)19-17-18-11-8-7-10(26(3,21)22)9-14(11)25-17/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
NFIVBYMHWWZZBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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